2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC9368698
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 2-(2-methoxyanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C21H19N3O2/c1-26-20-10-6-5-9-17(20)23-21-22-13-16-18(24-21)11-15(12-19(16)25)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3,(H,22,23,24) |
| Standard InChI Key | LSMXTIRUEKAOPB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=CC=C1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4 |
Introduction
The compound 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone class, which is known for its diverse biological activities. Quinazolinones are heterocyclic compounds that have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties. This specific compound features a quinazoline backbone substituted with a 2-methoxyphenylamino group and a phenyl group, contributing to its complex molecular structure and potential biological activity.
Synthesis
The synthesis of quinazolinones often involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are typically employed to monitor the reaction progress and ensure the purity of the final product.
Biological Activities
Quinazolinones are known for their broad spectrum of biological activities. While specific data on 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one might not be readily available, compounds within this class have shown potential as anticancer agents, antimicrobial agents, and more. For instance, some quinazolinones have been studied for their ability to inhibit topoisomerase IIα, which is crucial for cancer cell proliferation .
5.1. Anticancer Potential
-
Topoisomerase Inhibition: Compounds similar to 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one have been explored for their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication. This inhibition can lead to antiproliferative effects against cancer cells .
-
Structure-Activity Relationship (SAR) Studies: SAR studies help in understanding how modifications in the chemical structure affect biological activity. For quinazolinones, substituents like hydroxyphenyl and fluorine functionalities have been shown to enhance anticancer activity .
5.2. Other Biological Activities
-
Antimicrobial Properties: Quinazolinones have also demonstrated antimicrobial properties, making them candidates for the development of new antimicrobial drugs.
-
Anti-inflammatory Effects: Some quinazolinones have been investigated for their anti-inflammatory potential, which could be beneficial in treating conditions involving inflammation.
Data Tables
Given the lack of specific data on 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, we can look at related compounds for insight into their properties and activities:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-[(2,4-Dimethylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one | 316.39 | Potential therapeutic applications | |
| 7-(3-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one | Not specified | Not specified | Potential therapeutic applications |
| 7-Methyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one | 381.4 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume